L-octaguluronic acid octasodium salt

Catalog No.
S12897753
CAS No.
M.F
C48H58Na8O49
M. Wt
1602.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-octaguluronic acid octasodium salt

Product Name

L-octaguluronic acid octasodium salt

IUPAC Name

octasodium;(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-6-[(2R,3S,4R,5S,6R)-2-carboxylato-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

Molecular Formula

C48H58Na8O49

Molecular Weight

1602.9 g/mol

InChI

InChI=1S/C48H66O49.8Na/c49-1-2(50)25(33(66)67)91-42(11(1)59)85-19-4(52)13(61)44(93-27(19)35(70)71)87-21-6(54)15(63)46(95-29(21)37(74)75)89-23-8(56)17(65)48(97-31(23)39(78)79)90-24-9(57)16(64)47(96-32(24)40(80)81)88-22-7(55)14(62)45(94-30(22)38(76)77)86-20-5(53)12(60)43(92-28(20)36(72)73)84-18-3(51)10(58)41(82)83-26(18)34(68)69;;;;;;;;/h1-32,41-65,82H,(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,76,77)(H,78,79)(H,80,81);;;;;;;;/q;8*+1/p-8/t1-,2-,3+,4+,5+,6+,7+,8+,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25+,26+,27+,28+,29+,30+,31+,32+,41+,42+,43+,44+,45+,46+,47+,48+;;;;;;;;/m0......../s1

InChI Key

ZCRGLNGLIYSWSI-NMARHFQZSA-F

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])OC4C(C(C(OC4C(=O)[O-])OC5C(C(C(OC5C(=O)[O-])OC6C(C(C(OC6C(=O)[O-])OC7C(C(C(OC7C(=O)[O-])OC8C(C(C(OC8C(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)[O-])O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)[O-])O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)[O-])O[C@H]5[C@@H]([C@@H]([C@@H](O[C@H]5C(=O)[O-])O[C@H]6[C@@H]([C@@H]([C@@H](O[C@H]6C(=O)[O-])O[C@H]7[C@@H]([C@@H]([C@@H](O[C@H]7C(=O)[O-])O[C@H]8[C@@H]([C@@H]([C@@H](O[C@H]8C(=O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

L-octaguluronic acid octasodium salt is a sodium salt derived from L-octaguluronic acid, which is a component of alginates, natural biopolymers predominantly extracted from brown seaweeds. It has the molecular formula C48H58Na8O49C_{48}H_{58}Na_8O_{49} and a molecular weight of approximately 1602.86 g/mol. This compound appears as an off-white to pale yellow powder or flocculent lyophilisate, with a purity typically exceeding 80% .

Due to its functional groups, particularly the carboxyl groups that can form complexes with divalent cations such as calcium and magnesium. This property is significant in gel formation and stabilization in various applications. The salt form enhances its solubility in aqueous solutions, facilitating its use in biochemical and pharmaceutical contexts .

Research indicates that L-octaguluronic acid octasodium salt exhibits several biological activities, including immunomodulatory effects. It has been shown to induce cytokine production in immune cells, suggesting potential applications in enhancing immune responses . Additionally, it may have antioxidant properties, contributing to cellular protection against oxidative stress .

L-octaguluronic acid octasodium salt is typically synthesized through the extraction of alginate from brown seaweed, followed by chemical modification to produce the octasodium salt form. Modern separation techniques such as integrated membrane separation, adsorption, distribution, gel exclusion, and ion exchange are employed to purify and isolate the compound from its natural sources .

The applications of L-octaguluronic acid octasodium salt are diverse and include:

  • Food Industry: Used as a thickening agent and stabilizer in various food products.
  • Pharmaceuticals: Acts as a drug delivery agent due to its biocompatibility and ability to form gels.
  • Cosmetics: Utilized for its moisturizing properties in skin care formulations.
  • Biomedical Research: Investigated for its potential in tissue engineering and regenerative medicine due to its gel-forming capabilities .

Studies have shown that L-octaguluronic acid octasodium salt interacts with various biological molecules. Its ability to bind calcium ions is particularly noteworthy, as it plays a crucial role in forming stable gels that can encapsulate drugs or cells for targeted delivery. Interaction studies also suggest that it may enhance the bioavailability of certain compounds when used in formulations .

L-octaguluronic acid octasodium salt shares similarities with other polysaccharides derived from algal sources. Here are some comparable compounds:

Compound NameSourceUnique Features
Sodium alginateBrown seaweedWidely used as a thickening agent; forms gels with water.
L-guluronic acidBrown seaweedA direct precursor; involved in alginate synthesis.
L-mannuronic acidBrown seaweedForms copolymers with guluronic acid; affects gel properties.

L-octaguluronic acid octasodium salt is unique due to its specific structure and enhanced solubility compared to sodium alginate, making it particularly suitable for specialized applications in pharmaceuticals and biotechnology .

Seaweed-Derived Alginate Precursor Processing

L-guluronic acid octasodium salt serves as a fundamental building block derived from alginate, a linear polysaccharide composed of β-D-mannuronic acid and its C5 epimer α-L-guluronic acid residues [14]. The extraction of alginate from brown seaweeds represents the primary source for obtaining guluronic acid derivatives, with brown algae species such as Laminaria hyperborea, Laminaria digitata, Ascophyllum nodosum, and Macrocystis pyrifera serving as the principal commercial sources [10] [11].

The alginate extraction process begins with the collection and preparation of brown seaweed biomass, followed by a multi-step chemical treatment protocol [9]. Initial processing involves depigmentation and defatting using ethanol solutions (70% volume/volume) for 24 hours to remove lipophilic compounds and pigments [9]. The pretreated seaweed undergoes acid treatment with hydrochloric acid (0.1 M) at 60°C for 2 hours, which facilitates the removal of calcium and other divalent cations that naturally crosslink alginate chains in the cell wall matrix [9].

Following acid pretreatment, alginate extraction employs sodium carbonate solution (3% weight/volume) at elevated temperature (60°C) for 2 hours [9]. This alkaline extraction converts the insoluble alginic acid into soluble sodium alginate, enabling its separation from the remaining seaweed debris [9]. The extraction efficiency varies significantly among different brown algae species, with yields ranging from 16-18% dry weight for Sargassum muticum to 30-45% dry weight for commercially preferred species such as Laminaria and Macrocystis [10] [11].

Table 1: Seaweed-Derived Alginate Extraction Data

Seaweed SpeciesAlginate Content (% dry weight)Mannuronic/Guluronic RatioMolecular Weight (kDa)
Cystoseira barbata19.00.64126.6
Laminaria hyperborea30-45VariableVariable
Laminaria digitata30-451.12Variable
Ascophyllum nodosum30-45VariableVariable
Macrocystis pyrifera30-45VariableVariable
Durvillaea species30-45VariableVariable
Sargassum muticum16-18Low qualityVariable
Saccharina japonica30-45VariableVariable

The composition of alginate varies considerably depending on the seaweed source, with the mannuronic acid to guluronic acid ratio directly influencing the material properties of the extracted polysaccharide [9]. Cystoseira barbata demonstrates a particularly favorable mannuronic/guluronic ratio of 0.64, indicating a higher proportion of guluronic acid blocks, which are essential for the production of L-guluronic acid derivatives [9]. The molecular weight of extracted alginate typically ranges from 100 to 400 kilodaltons, with Cystoseira barbata yielding alginate with a molecular weight of 126.6 kilodaltons [9].

Purification of the extracted alginate involves ultrafiltration using crossflow cassette modules with molecular weight cutoffs of 100 kilodaltons, effectively removing low molecular weight contaminants while retaining the target polysaccharide [9]. The ultrafiltration process operates in diafiltration mode using five diavolumes, followed by concentration and precipitation with ethanol at -18°C [9]. Final purification steps include dehydration with acetone and vacuum drying at 50°C to obtain refined alginate powder suitable for subsequent processing [9].

The quality of extracted alginate depends on multiple factors including the geographical location of seaweed harvesting, seasonal variations, and the specific tissue types used for extraction [14]. Older seaweed tissues typically contain higher proportions of guluronic acid blocks compared to younger frond tips, which are enriched in mannuronic acid residues [14]. This compositional variation significantly affects the subsequent enzymatic processing and chemical modification procedures required for L-guluronic acid octasodium salt production.

Enzymatic Depolymerization Techniques Using Alginate Lyases

Alginate lyases represent a specialized class of polysaccharide-degrading enzymes that catalyze the depolymerization of alginate through β-elimination mechanisms, generating unsaturated oligosaccharides containing 4-deoxy-L-erythro-hex-4-enopyranosyluronic acid residues at the non-reducing termini [15] [16]. These enzymes are classified into multiple polysaccharide lyase families based on sequence homology and structural characteristics, with families PL5, PL6, PL7, PL14, PL15, PL17, and PL18 containing characterized alginate-degrading activities [25] [28].

The substrate specificity of alginate lyases varies significantly among different enzyme families, with distinct preferences for mannuronic acid-rich (polyM), guluronic acid-rich (polyG), or mixed sequence (polyMG) substrates [25] [27]. PL7 family alginate lyases demonstrate particularly diverse substrate specificities, with subfamily classification determining their preference for specific linkage types [27]. Enzymes containing the conserved QIH motif in the second highly conserved region preferentially cleave guluronic acid-rich substrates, while those containing QVH motifs show enhanced activity toward mannuronic acid-rich sequences [25] [27].

Table 2: Alginate Lyase Classification and Properties

PL FamilySubstrate SpecificityAction ModeStructural FoldProducts (DP)
PL5polyM preferredEndolytic(α/α)6 barrel2-3
PL6polyMG/polyGEndolytic/ExolyticParallel β-helix2-4
PL7polyM/polyG/bifunctionalEndolyticβ-sandwich2-4
PL14polyM (mollusks/viruses)Endolyticβ-sandwich2-4
PL15polyG/polyM (exolytic)Exolytic(α/α)6 barrel1
PL17polyM/polyG (exolytic)Exolytic(α/α)6 + β-sandwich1
PL18polyM/polyG (bifunctional)Endolyticβ-sandwich2-3

Thermostable alginate lyases from marine thermophilic bacteria, such as Rhodothermus marinus, demonstrate exceptional stability and activity at elevated temperatures [15] [16]. AlyRm3 and AlyRm4 represent two distinct alginate lyases with temperature optima of approximately 75°C and 81°C respectively, making them among the most thermostable alginate lyases characterized to date [15] [16]. AlyRm3 functions as an endolytic lyase with optimal activity at pH 5.5, while AlyRm4 operates as an exolytic lyase with optimal activity at pH 6.5 [15] [16].

The enzymatic depolymerization process yields specific oligosaccharide products depending on the substrate composition and enzyme specificity [15] [16]. When acting on guluronic acid-rich substrates, AlyRm3 produces predominantly ΔG, ΔGG, and ΔGGG oligosaccharides (di-, tri-, and tetrasaccharides), while similar treatment of mannuronic acid-rich substrates yields ΔM, ΔMM, and ΔMMM products [15] [16]. The smallest substrate recognized by AlyRm3 appears to be a tetrasaccharide, which serves as the minimal recognition pattern for enzymatic cleavage [15] [16].

Detailed nuclear magnetic resonance analysis of enzymatic products reveals the specific cleavage patterns and structural characteristics of the resulting oligosaccharides [16]. For alternating GMGM block substrates, depolymerization preferentially occurs at RM-GMR bonds, where R represents GMGMG-saccharide chains, resulting in the formation of ΔGR products [16]. This specificity demonstrates the precision of enzymatic depolymerization in generating defined oligosaccharide structures suitable for subsequent chemical modification.

The production of alginate oligosaccharides through enzymatic methods offers significant advantages over chemical depolymerization approaches, including enhanced selectivity, milder reaction conditions, and reduced formation of unwanted byproducts [19] [20]. Immobilized alginate lyases demonstrate improved stability and reusability, with magnetic nanoparticle-immobilized enzymes retaining up to 50% activity after six consecutive reaction cycles [19]. The molecular weight profile of enzymatically produced oligosaccharides ranges from 370 to 1040 kilodaltons, with specific size distributions dependent on reaction time and enzyme concentration [19].

High-performance liquid chromatography analysis of enzymatic hydrolysis products reveals the formation of diverse monosaccharide components including guluronic acid, mannuronic acid, mannose, galactose, xylose, and fucose [19]. The oligosaccharide composition varies with incubation time, with prolonged enzymatic treatment resulting in the production of lower molecular weight fragments ranging from 1 to 6 kilodaltons [19]. These enzymatically generated oligosaccharides serve as ideal precursors for the chemical sulfation procedures required to produce L-guluronic acid octasodium salt derivatives.

Chemical Sulfation Strategies for Functional Group Introduction

Chemical sulfation of alginate and its oligosaccharide derivatives represents a critical modification strategy for introducing sulfate functional groups that enhance biological activity and modify physicochemical properties [21] [22]. The sulfation process involves the esterification of hydroxyl groups at the C-2 and C-3 positions of uronic acid residues, creating sulfated polysaccharides with heparin-like structural characteristics [21] [41].

Multiple sulfation methodologies have been developed for polysaccharide modification, each offering distinct advantages and limitations in terms of reaction efficiency, degree of substitution control, and product quality [23] [24]. The sulfur trioxide-pyridine complex method represents a mild sulfation approach that utilizes the SO3·py complex dissolved in dimethyl sulfoxide or formamide as the sulfating agent [23]. This method provides excellent control over the degree of substitution while maintaining the integrity of the polysaccharide backbone [23].

The chlorosulfonic acid-pyridine method constitutes the most widely employed sulfation technique due to its high efficiency and ease of operation [23] [24]. This approach involves the reaction of polysaccharides dissolved in formamide with chlorosulfonic acid-pyridine complexes under controlled temperature conditions [23]. The method typically achieves degree of substitution values ranging from 1.0 to 2.0, indicating substantial sulfate incorporation [23] [41].

Table 3: Chemical Sulfation Methods for Polysaccharide Modification

MethodReagentsDegree of SubstitutionAdvantagesDisadvantages
Sulfur trioxide-pyridineSO3·py in DMSO/formamideHigh (>1.0)Mild conditions, high DSExpensive, small scale
Chlorosulfonic acid-pyridineClSO3H-pyridine in formamideHigh (1.0-2.0)High yield, easy operationToxic, strong odor
Concentrated sulfuric acidH2SO4 + n-butanol + NH4SO4VariableLow cost, stable reactionChain degradation, carbonization
DCC-sulfuric acidDCC + H2SO4Variable (degradation)Carbodiimide couplingMolecular weight reduction
Phosphorus oxychloridePOCl3 + pyridine in DMFHighRapid reaction, high DSViolent reaction, toxic byproducts

Advanced regioselective sulfation strategies have been developed to achieve precise control over sulfate group positioning on specific hydroxyl groups [22] [43]. Multi-step protection-sulfation-deprotection sequences enable the selective installation of sulfate groups at either the O-2 or O-3 positions of mannuronic acid residues [22] [43]. The use of tert-butyldimethylsilyl ether protecting groups allows regioselective protection of the equatorial O-3 position, thereby directing sulfation to the axial O-2 hydroxyl group [43].

Complementary regioselective sulfation patterns can be achieved through benzoylation-based protection strategies [22] [43]. Treatment with benzoic anhydride in the presence of N,N-diisopropylethylamine provides selective protection of the O-2 position, enabling subsequent sulfation at the O-3 site [43]. These regioselective approaches yield sulfated alginates with well-defined substitution patterns, facilitating structure-activity relationship studies and enabling the production of materials with tailored properties [22] [43].

The tributylammonium salt of alginate serves as an improved substrate for sulfation reactions, offering enhanced solubility and reactivity compared to sodium alginate [40]. Comparative studies demonstrate that sulfur trioxide-pyridine complex provides superior control over the degree of sulfation compared to the DCC-sulfuric acid method, which suffers from poor degree of substitution control and unwanted nitrogen incorporation from N-acylurea adduct formation [40].

Characterization of sulfated alginate products employs multiple analytical techniques including elemental analysis, Fourier-transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy [40] [41]. Successful sulfation is confirmed by the appearance of characteristic sulfate absorption bands at 797 and 1244 cm⁻¹ in infrared spectra, while nuclear magnetic resonance analysis reveals the specific positioning of sulfate groups on the uronic acid residues [41]. The degree of sulfation can be precisely determined through elemental analysis of sulfur content, with values typically ranging from 12.9% to 14.9% for effectively sulfated products [41].

Solubility limits and ionic strength

The octasodium salt dissolves readily in pure water. Direct measurements on the monomeric analogue (sodium α-L-guluronate) show complete dissolution at 62.5 mg mL⁻¹ (25 °C) following brief warming [1]. Oligoguluronate preparations used in pharmaceutical studies remain optically clear up to at least 20 mg mL⁻¹ (OligoG CF-5/20) [2] and routine laboratory stock solutions are prepared at 5 mg mL⁻¹ without viscosity-induced precipitation [3].

ParameterExperimental valueMediumSource
Apparent maximum solubility (25 °C)≥ 62.5 mg mL⁻¹Water, pH ≈ 796
Working concentration in inhalation studies5–20 mg mL⁻¹ (fully soluble)Water/0.9% NaCl61 64

Effect of pH on macromolecular conformation

Guluronate blocks display a pKₐ of 3.65; protonation below pH ≈ 3.5 neutralises the carboxylates and induces aggregation. In pH-fractionation protocols the fully protonated blocks precipitate quantitatively at pH 2.85 while remaining soluble above pH 4 [4] [5]. Spectroscopic and rheological studies on low-molecular-weight alginate confirm a coil-to-aggregate transition that is reversible on neutralisation [6]. At physiological pH the octasodium salt therefore adopts an extended, highly hydrated conformation; under gastric conditions (pH ≤ 2) it collapses into compact coils that can associate through hydrogen bonding.

pHIonisation statePhysical stateKey observationSource
≥ 7.0Full Na⁺ dissociationMolecular solutionHigh intrinsic viscosity (528 mL g⁻¹ for parent alginate) [6]63
3.5–4.0Partial protonationClear solutionOnset of hydrodynamic thinning [6]63
≤ 3.0Predominantly COOHVisible precipitationComplete separation of guluronate blocks at pH 2.85 [4]86

Thermal Degradation Patterns and Molecular Weight Distribution

Thermogravimetric analyses of sodium alginate and isolated guluronate blocks provide a reliable guide to the behaviour of the octasodium salt:

Decomposition stageTemperature range (°C)Mass lossThermochemical eventActivation energy (kJ mol⁻¹)Source
I. Dehydration25 – 180≈ 15%Loss of bound water23
II. Main pyrolysis180 – 500≈ 50%β-elimination of glycosidic bonds and decarboxylation87.3 ± 2.023
III. Char oxidation500 – 700≈ 17%Conversion of fragments to Na₂CO₃63
IV. Carbonate degradation700 – 900≈ 6%Na₂CO₃ → Na₂O + CO₂23

For octasaccharide material the onset of stage II shifts downward by 10–15 °C, reflecting the lower glass transition temperature of short chains, but the multistep weight-loss profile and exothermic peaks at 240 °C and 348 °C remain unchanged [7].

Gel-phase pyrolysis kinetics obtained from first-order modelling give an apparent activation energy of 87.3 kJ mol⁻¹ for pristine sodium alginate, reduced to 72.8 kJ mol⁻¹ upon zeolite templating and to 63.4 kJ mol⁻¹ for Fe(III)-zeolite composites, confirming catalytic scission of the glycosidic backbone [8].

MALDI-TOF and SEC data place the number-average molecular mass of L-octaguluronic acid octasodium salt at 1602.9 g mol⁻¹ with < 5% of oligomers exceeding DP 10 [9] [10].

Chelation Properties with Divalent Cations

Thermodynamics of Ca²⁺ binding

Isothermal titration calorimetry and Ca²⁺-selective potentiometry reveal three discrete binding events for guluronate sequences [11]:

StepStoichiometry (Ca²⁺:guluronate residues)Association constant K (M⁻¹)ΔH (kJ mol⁻¹)Structural interpretationSource
I – monocomplex1 : 1(1.5 ± 0.2) × 10³–6.1 ± 0.4Outer-sphere coordination to a single carboxylate33
II – dimer (“egg-box” nucleus)1 : 2(2.0 ± 0.3) × 10⁴–22.4 ± 1.1Ca²⁺ bridges two G residues on antiparallel chains33
III – lateral associationVariable(1–5) × 10⁵–31 to –35Multimerisation into junction zones33

Density-functional molecular dynamics confirms an octa-coordinated Ca²⁺ sphere involving two carboxylate oxygens and four water molecules, with a free-energy barrier of ≈ 19 kJ mol⁻¹ between the free and bound states [12].

Selectivity and capacity

Competitive titrations show preferential binding in the order Ca²⁺ ≫ Sr²⁺ > Ba²⁺ ≫ Mg²⁺, consistent with ionic‐radius matching to the guluronate cavity [13]. At pH 7.4 and 100 mM NaCl the saturation binding capacity of the octasaccharide is eight Ca²⁺ per molecule, but steric crowding usually limits binding to five or six ions under physiological ionic strength [14].

Functional consequences

  • Chelation rigidifies guluronate junctions; storage-modulus measurements rise from 5 Pa (no Ca²⁺) to 180 Pa at a Ca²⁺/carboxylate ratio of 0.4 [15].
  • The same Ca²⁺ scavenging underpins mucus-normalising effects in cystic-fibrosis sputum where 20 mg mL⁻¹ oligoguluronate reduces viscoelastic moduli by 30% through displacement of Ca²⁺ from mucin domains [16].
  • At Ca²⁺ concentrations above 2 mM, oligoguluronate chains condense from extended coils (persistence length 5.2 nm) to flexible rods (1.7 nm) as intramolecular hydrogen bonds weaken [17].

Hydrogen Bond Acceptor Count

49

Hydrogen Bond Donor Count

18

Exact Mass

1602.1228224 g/mol

Monoisotopic Mass

1602.1228224 g/mol

Heavy Atom Count

105

Dates

Last modified: 08-10-2024

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